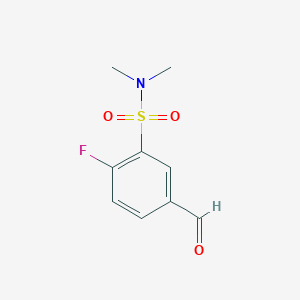

4-Fluoro-3-dimethylaminosulfonylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-dimethylaminosulfonylbenzaldehyde is a chemical compound that belongs to the family of benzaldehydes. It is a yellow solid that is soluble in organic solvents. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Crystal Structure and Vibrational Spectra

- Study on 2-Fluoro-4-bromobenzaldehyde : Investigated the molecular structure and properties of 2-fluoro-4-bromobenzaldehyde using X-ray diffraction and vibrational spectroscopy. This research provides insights into the characteristics of similar fluoro-substituted benzaldehydes, potentially including 4-Fluoro-3-dimethylaminosulfonylbenzaldehyde (Tursun et al., 2015).

Photodehalogenation and Intermediates Formation

- Photodehalogenation of Fluoro or Chlorobenzene Derivatives : Explores the generation of phenyl cations and benzyne through photodehalogenation. This study is relevant to understanding the photophysical properties and reactions of fluoro-substituted benzaldehydes (Protti et al., 2012).

Synthesis and Structural Analysis

- Synthesis of Fluorobenzaldehyde Derivatives : Discusses the synthesis of various fluorobenzaldehyde derivatives, which is crucial for understanding the synthetic pathways and potential applications of 4-Fluoro-3-dimethylaminosulfonylbenzaldehyde (Möhrle et al., 2003).

Applications in Fluorination Reactions

- Role in Deoxofluorinating Reagents : Details the synthesis and reactivity of substituted phenylsulfur trifluorides. These compounds are used in deoxofluorinating reactions, a process that could be relevant to the manipulation and application of 4-Fluoro-3-dimethylaminosulfonylbenzaldehyde (Umemoto et al., 2010).

Conformational Studies

- Conformational Studies of Fluoro-Substituted Benzaldehydes : Investigates structural transformations of fluoro-substituted benzaldehydes in different environments, which can provide insights into the behavior of 4-Fluoro-3-dimethylaminosulfonylbenzaldehyde under various conditions (Ildız et al., 2018).

Synthesis of Specific Derivatives

- Synthesis of 4-Fluoro-3-phenoxybenzaldehyde : Describes the synthesis of a specific derivative, providing a model for similar synthetic approaches (Wenxian et al., 2005).

Potential Antioxidant Activity

- Study on Thiazolidin-4-one Derivatives : Utilizes 4-fluorobenzaldehyde for preparing derivatives with antioxidant activity, suggesting potential biomedical applications (El Nezhawy et al., 2009).

properties

IUPAC Name |

2-fluoro-5-formyl-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3S/c1-11(2)15(13,14)9-5-7(6-12)3-4-8(9)10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHNZHVGAYTTPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2973803.png)

![2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2973808.png)

![N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2973814.png)

![N'-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-N,N-dimethyl-1,2-ethanediamine](/img/structure/B2973817.png)

![2-[1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2973820.png)

![Benzyl 4-{[(cyanomethyl)(propyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2973823.png)

![5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B2973826.png)